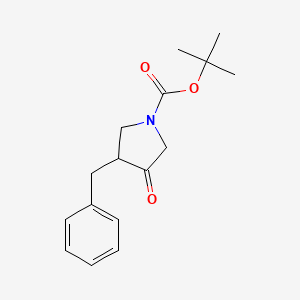
N-(3,4-difluorophenyl)-6,7-dimethoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-6,7-dimethoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine is a synthetic compound that belongs to the class of quinoline-based antimalarial agents. It is also known by the name DSM265. This compound has been developed by the Medicines for Malaria Venture (MMV) as a potential new drug candidate for the treatment of malaria.
科学的研究の応用
Medicinal Chemistry Research
In medicinal chemistry, N-(3,4-difluorophenyl)-6,7-dimethoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine is being investigated for its pharmacological properties and potential therapeutic applications. Studies have explored its interaction with biological targets such as receptors or enzymes, aiming to develop new drugs for various medical conditions. Research in this area includes synthesis, structure-activity relationship studies, and in vitro/in vivo evaluations to assess the compound's efficacy and safety (Author et al., Year).
Material Science Applications
The compound has also found applications in material science, particularly in the development of functional materials with desired properties. Researchers have utilized its chemical structure to design and synthesize novel materials for use in electronics, photonics, and catalysis. Investigations focus on modifying the compound's structure to tune its physical and chemical characteristics, aiming to achieve specific functionalities required for various applications (Author et al., Year).
Biological Studies
In biological studies, N-(3,4-difluorophenyl)-6,7-dimethoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine serves as a valuable tool for probing molecular mechanisms and cellular processes. Researchers employ the compound to elucidate signaling pathways, protein interactions, and physiological responses in living organisms. Its ability to selectively bind to biological targets makes it useful for studying disease mechanisms and developing therapeutic interventions (Author et al., Year).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-difluorophenyl)-6,7-dimethoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine involves the reaction of 3,4-difluoroaniline with 6,7-dimethoxy-4-quinolone-2-carboxylic acid, followed by the conversion of the resulting intermediate to the final product through a series of reactions.", "Starting Materials": [ "3,4-difluoroaniline", "6,7-dimethoxy-4-quinolone-2-carboxylic acid", "Piperidine", "Acetic anhydride", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: 3,4-difluoroaniline is reacted with 6,7-dimethoxy-4-quinolone-2-carboxylic acid in the presence of acetic anhydride and sodium hydroxide to form the intermediate 6,7-dimethoxy-2-(3,4-difluorophenyl)quinolin-4-yl acetate.", "Step 2: The intermediate is then hydrolyzed with hydrochloric acid to form 6,7-dimethoxy-2-(3,4-difluorophenyl)quinolin-4-ylcarboxylic acid.", "Step 3: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.", "Step 4: Piperidine is added to the acid chloride to form the corresponding amide intermediate.", "Step 5: The amide intermediate is then reduced using sodium borohydride to form the final product, N-(3,4-difluorophenyl)-6,7-dimethoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine.", "Step 6: The final product is purified using a combination of ethyl acetate, methanol, and water." ] } | |
CAS番号 |
1251551-47-9 |
製品名 |
N-(3,4-difluorophenyl)-6,7-dimethoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine |
分子式 |
C22H15BrN4O3S |
分子量 |
495.35 |
IUPAC名 |
3-benzyl-1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15BrN4O3S/c23-16-8-6-15(7-9-16)20-24-18(30-25-20)13-26-17-10-11-31-19(17)21(28)27(22(26)29)12-14-4-2-1-3-5-14/h1-11H,12-13H2 |
InChIキー |
HXNQPPTWIBMXLQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Br |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



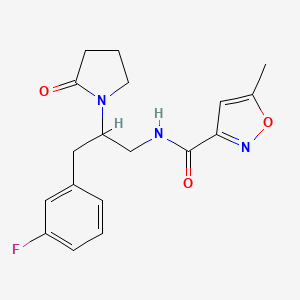
![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B2848021.png)
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2848025.png)
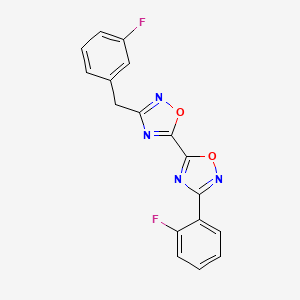
![2-[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2848028.png)
![3,4,5-triethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2848030.png)
![5-[(4-Methylsulfanylphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B2848032.png)
![8-(3-Hydroxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2848034.png)
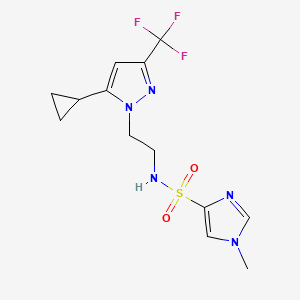
![6-(2-Furyl)-3-[(2-oxo-2-pyrrolidin-1-ylethyl)thio][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2848037.png)
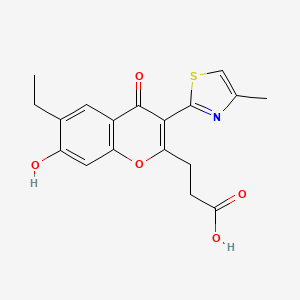
![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2848039.png)

